![molecular formula C25H25NO2 B14022287 2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with a bulky tert-butyl group and an oxazoline ring, which contributes to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol typically involves the following steps:
Formation of the Oxazoline Ring: This step involves the reaction of an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions to form the oxazoline ring.
Substitution Reactions: The phenol group is then introduced through electrophilic aromatic substitution, where the tert-butyl group is added to the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and bases such as sodium hydroxide are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted phenols and oxazolines.
Aplicaciones Científicas De Investigación
2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the formation of chiral centers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, contributing to its bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole]: Another oxazoline-based compound used in asymmetric catalysis.
2-[(4R,5S)-4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-8-(diphenylphosphino)quinoline: A compound with similar structural features used in coordination chemistry.
Propiedades
Fórmula molecular |
C25H25NO2 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-tert-butyl-6-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C25H25NO2/c1-25(2,3)20-16-10-15-19(22(20)27)24-26-21(17-11-6-4-7-12-17)23(28-24)18-13-8-5-9-14-18/h4-16,21,23,27H,1-3H3/t21-,23+/m1/s1 |
Clave InChI |
YBMLMQMHJPAXPU-GGAORHGYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=CC(=C1O)C2=N[C@@H]([C@@H](O2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1O)C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


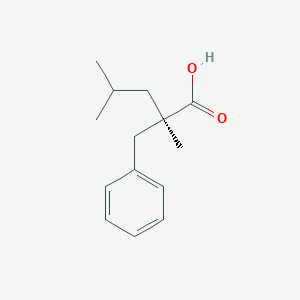

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
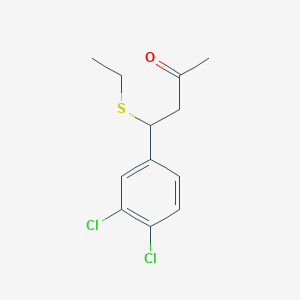
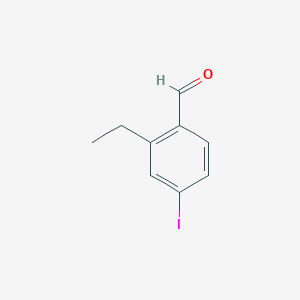
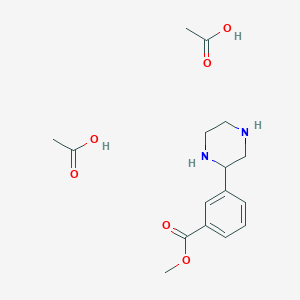
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

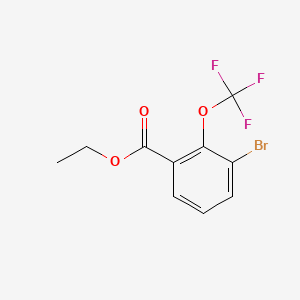
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
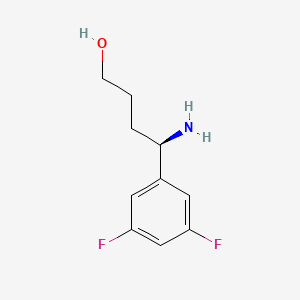
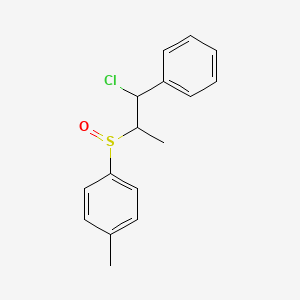
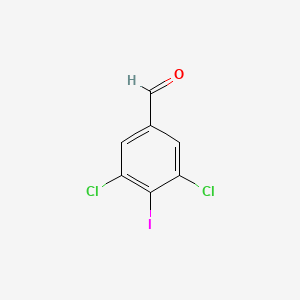
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
